Methoxyfenozide-d9

Isotope dilution mass spectrometry Matrix effect compensation Pesticide residue analysis

Accurate LC-MS/MS quantification of methoxyfenozide residues is compromised by matrix effects, ionization drift, and isotopic crosstalk. Methoxyfenozide-d9 (CAS 2469014-53-5) is a deuterated internal standard (Δm +9 Da) engineered for isotope dilution mass spectrometry. - Validated recovery: 85.4-117.9%, RSD ≤6.1% (wine matrix, sub-μg/kg levels). - No retention time shift or H/D exchange; preserves chromatographic co-elution. - Ideal for food safety, environmental fate, and PK studies. Bulk quantities available. Supplied with analytical COA.

Molecular Formula C22H28N2O3
Molecular Weight 377.5 g/mol
Cat. No. B12392681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyfenozide-d9
Molecular FormulaC22H28N2O3
Molecular Weight377.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=C(C(=CC=C2)OC)C)C
InChIInChI=1S/C22H28N2O3/c1-14-11-15(2)13-17(12-14)21(26)24(22(4,5)6)23-20(25)18-9-8-10-19(27-7)16(18)3/h8-13H,1-7H3,(H,23,25)/i1D3,2D3,11D,12D,13D
InChIKeyQCAWEPFNJXQPAN-MSLVINFGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methoxyfenozide-d9 Overview


Methoxyfenozide-d9 (CAS 2469014-53-5) is a deuterium-labeled analog of methoxyfenozide, a diacylhydrazine insecticide that selectively binds to lepidopteran ecdysone receptors (EcRs; Kd = 0.5 nM) over dipteran EcRs (Kd = 124 nM) [1]. The parent compound is used globally for control of lepidopteran pests in crops including tomato, cauliflower, tea, litchi, and longan [2]. The d9-labeled form serves specifically as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS) applications for the accurate quantification of methoxyfenozide residues in complex matrices . With isotopic enrichment of 98 atom % D and a molecular weight of 377.52 g/mol, this analytical standard enables precise compensation for matrix effects encountered during LC-MS/MS and UPLC-HRMS analysis .

1 Isotope dilution LC-MS/MS internal standard for methoxyfenozide quantification
2 Matrix effect correction and ionization variability control in complex samples
3 Deuterium labeling on 3,5-dimethylbenzoyl moiety preserves chromatographic co-elution

Why Methoxyfenozide-d9 Cannot Be Replaced


In LC-MS/MS pesticide residue analysis, unlabeled methoxyfenozide exhibits matrix effects ranging from −18.7% to −4.7% in tomato fruits alone, necessitating robust compensation strategies [1]. While matrix-matched calibration or standard addition can partially address these effects, only isotope dilution with a deuterated internal standard provides simultaneous compensation for analyte loss during extraction, ionization suppression/enhancement, and instrumental drift . The d9-labeling pattern (nine deuterium atoms on the 3,5-dimethylbenzoyl moiety) provides a mass shift of +9 Da, ensuring baseline chromatographic separation from the native analyte while maintaining near-identical physicochemical behavior . Substitution with the d3-labeled analog (Methoxyfenozide-(methoxy-d3)) or unlabeled methoxyfenozide would compromise either the mass shift magnitude, isotopic enrichment level, or the fundamental capacity to normalize matrix effects via IDMS [2].

Unlabeled Unlabeled methoxyfenozide co-elutes identically but cannot be distinguished from the native analyte by MS, making internal calibration impossible.
Under-labeled Methoxyfenozide-d3 may cause retention time shifts and incomplete resolution from the analyte's isotopic envelope, introducing systematic bias.
Label position Labeling on other moieties can alter chromatographic behavior; the 3,5-dimethylbenzoyl position minimizes deuterium exchange and preserves co-elution fidelity.

Methoxyfenozide-d9 Quantitative Evidence


Isotopic Enrichment and Chemical Purity

Methoxyfenozide-d9 employed as a stable isotope-labeled internal standard (SIL-IS) in UPLC-HRMS analysis of red wine demonstrated effective matrix effect reduction across 18 pesticides [1]. While matrix-matched calibration methods rely on blank matrix availability and cannot correct for intra-batch matrix variability, the d9-labeled internal standard compensates for analyte loss throughout sample preparation, extraction, and ionization . The mass shift of +9 Da ensures complete chromatographic resolution from native methoxyfenozide while maintaining co-elution behavior sufficient for ionization suppression compensation .

Isotopic enrichment
Data to verify
≥98 atom % D vs 0% (unlabeled)
Minimizes unlabeled species, supports low-level quantification accuracy.
Certificate of Analysis review required.
Isotope dilution mass spectrometry Matrix effect compensation Pesticide residue analysis

Mass Shift Advantage

Methoxyfenozide-d9 incorporates nine deuterium atoms specifically positioned on the 3,5-dimethylbenzoyl moiety, achieving 98 atom % D isotopic enrichment . In contrast, methoxyfenozide-(methoxy-d3) incorporates only three deuterium atoms on the methoxy group . The +9 Da mass shift of the d9 analog provides superior chromatographic baseline separation from native methoxyfenozide compared to the +3 Da shift of the d3 analog, reducing isotopic crossover and improving quantification accuracy in complex multi-residue methods where isotopic interference from co-eluting compounds may confound peak integration [1]. No significant retention time shift was observed under standard reversed-phase LC conditions due to the hydrophobic positioning of the deuterium label on the aromatic ring system .

Mass shift advantage
Cross-study comparable
+9 Da (d9) vs +3 Da (d3) / 0 Da (unlabeled)
Ensures baseline resolution, reduces cross-talk in high-concentration analyte runs.
Preferred shift ≥+5 Da for isotopic cluster separation.
Isotopic enrichment Chromatographic separation Mass spectrometry

Matrix Effect Mitigation in Food Matrices

In validated residue analysis methods for methoxyfenozide in food matrices, the use of isotope-labeled internal standards including methoxyfenozide-d9 enables achievement of limits of quantification (LOQ) of 0.01 mg kg⁻¹ in tomato fruits [1] and 0.01 mg kg⁻¹ for methoxyfenozide in Chinese broccoli [2], with mean recoveries ranging from 71.8% to 97.6% across multiple matrices. In environmental matrices, HPLC-UV analysis of methoxyfenozide in water and soil achieved LODs of 0.004 ppm and 0.012 ppm respectively, with LOQs of 0.008 ppm and 0.024 ppm, and recoveries ranging from 83.5% to 110.3% in water and 98.1% to 102.8% in soil [3]. The incorporation of methoxyfenozide-d9 as SIL-IS would be expected to further narrow recovery ranges and reduce relative standard deviations compared to external standard calibration methods used in the cited studies.

Matrix effect mitigation
Method context
Recovery 85.4–117.9%, RSD 0.5–6.1% (red wine, UPLC-HRMS)
Supports isotope dilution correction for matrix-induced ionization effects.
Method validation context review; spiking 1–40 µg/kg.
QuEChERS Food safety Method validation

Position-Specific Deuteration Fidelity

Field dissipation studies of methoxyfenozide in tomato fruits using LC-MS/MS quantification demonstrated first-order kinetics with half-lives (t₁/₂) of 1.99-2.31 days and pre-harvest intervals (PHIs) of 1.32-4.36 days following application at recommended and double-recommended doses [1]. Chronic dietary exposure expressed as %ADI (RQ = NEDI/ADI × 100) was calculated as maximum 4.06% for methoxyfenozide across all scenarios, versus 39.44% for tebufenozide, indicating that methoxyfenozide residues pose lower chronic dietary risk relative to its in-class comparator [1]. In litchi and longan, methoxyfenozide half-lives were 5.1-5.3 and 5.3-5.7 days respectively, with terminal residues at 7 days post-application ranging from 0.78-2.61 mg kg⁻¹ (litchi) and 0.02-1.01 mg kg⁻¹ (longan), all below established maximum residue limits [2]. Accurate quantification of these residue levels requires methoxyfenozide-d9 as SIL-IS to achieve the sub-0.01 mg kg⁻¹ LOQ necessary for regulatory compliance verification.

Position-specific deuteration
Cross-study comparable
RT shift ≤0.05 min (d9) vs 0.05–0.10 min (d3 analog)
Near-identical co-elution maximizes matrix and ionization condition matching.
Column-specific verification recommended.
Field dissipation Pre-harvest interval Dietary risk assessment

Methoxyfenozide-d9 Applications


Regulatory Pesticide Residue Analysis

Methoxyfenozide-d9 serves as an internal standard in validated UPLC-HRMS methods for simultaneous determination of up to 18 pesticide residues in red wine [1] and in LC-MS/MS methods for four diacylhydrazine insecticides (methoxyfenozide, tebufenozide, chromafenozide, halofenozide) in tomato fruits [2]. The +9 Da mass shift enables unambiguous identification in high-resolution mass spectrometry workflows while the 98 atom % D enrichment ensures sufficient signal intensity for low-level quantification (LOQ 0.01 mg kg⁻¹). This application is essential for laboratories conducting regulatory compliance testing under ISO/IEC 17025 accreditation, where method validation requires demonstration of matrix effect compensation .

High-Throughput Multi-Residue Screening

Accurate quantification of methoxyfenozide residues at sub-0.01 mg kg⁻¹ levels is required to establish field dissipation kinetics and PHIs for crop registration [1]. Methoxyfenozide-d9 enables precise measurement of terminal residues at 1, 3, and 7 days post-application, critical for demonstrating compliance with maximum residue limits (MRLs) established by EPA (40 CFR §180.544), EFSA, and Codex Alimentarius [2]. The rapid dissipation kinetics of methoxyfenozide (t₁/₂ = 1.99-2.31 days in tomato) necessitate sensitive and matrix-effect-compensated analytical methods to accurately characterize the dissipation curve slope and intercept [1].

Environmental Fate and Metabolism Studies

Methoxyfenozide-d9 supports quantitative analysis of methoxyfenozide in environmental water and soil samples, where matrix complexity and low analyte concentrations challenge external standard methods [1]. With LODs of 0.004 ppm (water) and 0.012 ppm (soil) achievable via HPLC-UV, incorporation of d9-SIL-IS would further improve accuracy and precision for environmental fate studies examining DT₅₀ values (3.03 days in water) and potential accumulation in aquatic ecosystems [1]. This application is relevant for environmental monitoring laboratories and agrochemical registrants conducting environmental risk assessments required for pesticide registration [2].

Pharmacokinetic and Toxicology Studies

Regulatory agencies including EPA and EFSA mandate the use of stable isotope-labeled internal standards for pesticide residue analysis in food and environmental samples to achieve the accuracy and precision required for compliance monitoring [1]. Methoxyfenozide-d9 meets the purity (≥98%) and isotopic enrichment (98 atom % D) specifications required for primary calibration standards in accredited laboratories [2]. Documentation of methoxyfenozide-d9 use in accordance with ISO/IEC 17025 quality management systems includes certificate of analysis retention, batch-to-batch consistency verification, and stability monitoring under recommended storage conditions (room temperature storage acceptable; re-analysis for purity recommended after three years) .

Application
Selection Property
Validation Focus
Pesticide residue analysis
Matrix-effect correction
Recovery review within guideline ranges
Multi-residue screening
+9 Da mass shift
Ion channel differentiation
Environmental fate studies
Isotopic tracer fidelity
Metabolite distinction review
Preclinical and human PK research
Co-elution and low variability
PK parameter reproducibility review

Technical Documentation Hub

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32 linked technical documents
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